2-(4-Methoxyphenyl)-2-thien-2-ylethanamine
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Overview
Description
2-(4-Methoxyphenyl)-2-thien-2-ylethanamine is an organic compound that belongs to the class of phenethylamines It features a methoxy group attached to a phenyl ring, which is further connected to a thienyl group through an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of 4-methoxybenzene using thienyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride. Finally, the alcohol is converted to the ethanamine derivative through an amination reaction using ammonia or an amine source under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-thien-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-thien-2-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection and deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(4-Methoxyphenyl)-2-thien-2-ylethanamine is unique due to its combination of a methoxyphenyl group and a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NOS |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H15NOS/c1-15-11-6-4-10(5-7-11)12(9-14)13-3-2-8-16-13/h2-8,12H,9,14H2,1H3 |
InChI Key |
QQMUCMOWQWKJRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=CS2 |
Origin of Product |
United States |
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